molecular formula C12H12N2O7 B5636942 Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5636942
M. Wt: 296.23 g/mol
InChI Key: OQPSCJAMVNUUFA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a methoxy ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with an appropriate isocyanate. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
  • Methyl 3,3-dimethoxypropionate
  • Dimethyl 3-thiaadipate

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c1-20-10(15)6-13-11(16)7-3-8(12(17)21-2)5-9(4-7)14(18)19/h3-5H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSCJAMVNUUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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